1-(propan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-(propan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine is a chemical compound that features a pyrazole ring substituted with an isopropyl group and a thiophen-2-ylmethyl group
Preparation Methods
The synthesis of 1-(propan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-thiophenemethanol and 4-amino-1H-pyrazole.
Reaction Conditions: The reaction involves the alkylation of 4-amino-1H-pyrazole with 2-thiophenemethanol under basic conditions, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(propan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the thiophene ring to a tetrahydrothiophene derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions: Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation.
Scientific Research Applications
1-(propan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is explored for its use in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound is used in biological studies to understand its interactions with biomolecules and its potential as a therapeutic agent.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-(propan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways, leading to modulation of their activity.
Pathways Involved: The pathways involved can include signal transduction, metabolic pathways, or gene expression regulation, depending on the specific application and target.
Comparison with Similar Compounds
1-(propan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include other pyrazole derivatives with different substituents, such as 1-(methyl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine and 1-(propan-2-yl)-N-[(phenyl)methyl]-1H-pyrazol-4-amine.
Uniqueness: The presence of the thiophen-2-ylmethyl group and the isopropyl group in this compound provides unique electronic and steric properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H15N3S |
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Molecular Weight |
221.32 g/mol |
IUPAC Name |
1-propan-2-yl-N-(thiophen-2-ylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H15N3S/c1-9(2)14-8-10(6-13-14)12-7-11-4-3-5-15-11/h3-6,8-9,12H,7H2,1-2H3 |
InChI Key |
SVMPUTGIQDNYQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)NCC2=CC=CS2 |
Origin of Product |
United States |
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